

# An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedione

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## Compound of Interest

Compound Name: 1,3-Cyclohexanedione

Cat. No.: B196179

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## Introduction

**1,3-Cyclohexanedione**, a cyclic  $\beta$ -diketone, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. [1] Its unique structural features, particularly the presence of two carbonyl groups and an active methylene group, govern its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **1,3-Cyclohexanedione**, complete with detailed experimental protocols and visual representations of its chemical behavior to support research and development activities.

## Physicochemical Properties

The key physicochemical properties of **1,3-Cyclohexanedione** are summarized in the tables below, providing a quick reference for laboratory and development work.

## General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[2]
Molecular Weight	112.13 g/mol	[2]
CAS Number	504-02-9	[2]
Appearance	Off-white to yellowish powder	[2]
Melting Point	103-105.5 °C	[2][3]
Boiling Point	235.1 °C at 760 mmHg (decomposes)	[4]
Flash Point	132 °C	[2]
Density	1.1 g/cm <sup>3</sup>	[5]
Bulk Density	482 kg/m <sup>3</sup> at 20°C	[2]

## Solubility and Acidity

Property	Value	Reference
Solubility in Water	Soluble/Miscible	[2][6][7]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, acetone, and boiling benzene.[7][8]	[7][8]
pKa	5.20 - 5.26	[3]

## Keto-Enol Tautomerism

A significant characteristic of **1,3-Cyclohexanedione** is its existence as an equilibrium mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation and is the predominant species.[3] This tautomerism is crucial for its reactivity.

Keto-Enol Tautomerism of **1,3-Cyclohexanedione**.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **1,3-Cyclohexanedione** are provided below. These protocols are based on standard organic chemistry laboratory techniques.

## Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of **1,3-Cyclohexanedione**.

Materials:

- **1,3-Cyclohexanedione** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)[8]
- Thermometer

Procedure:

- Ensure the **1,3-Cyclohexanedione** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
- Place the capillary tube in the sample holder of the melting point apparatus.[8]
- Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (103-106°C).
- Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.[8]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]

- The recorded range is the melting point of the sample.

## Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid organic compound. As **1,3-cyclohexanedione** is a solid at room temperature, this method would apply to its molten state or a solution.

Materials:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

Procedure:

- Place a small amount of the substance into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer with a rubber band, ensuring the bulb of the thermometer is level with the sample.
- Place the assembly in the Thiele tube containing heating oil, ensuring the sample is below the oil level.
- Heat the side arm of the Thiele tube gently and slowly.<sup>[10]</sup>
- Observe a stream of bubbles emerging from the open end of the capillary tube.

- Stop heating when a continuous and rapid stream of bubbles is observed.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[11]

## Solubility Determination

Objective: To determine the solubility of **1,3-Cyclohexanedione** in water and organic solvents.

Materials:

- **1,3-Cyclohexanedione**
- Test tubes
- Graduated cylinder or pipette
- Water
- Various organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, benzene)

Procedure:

- Add approximately 25 mg of **1,3-Cyclohexanedione** to a test tube.[5]
- Add 0.75 mL of the solvent (e.g., water) in small portions, shaking vigorously after each addition.[5]
- Observe if the solid dissolves completely.
- If the solid dissolves, it is classified as soluble in that solvent.
- If the solid does not dissolve, it is classified as insoluble.
- Repeat the procedure for each of the selected organic solvents.[12]

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **1,3-Cyclohexanedione**.

#### Materials:

- **1,3-Cyclohexanedione**
- pH meter with a combination pH electrode
- Burette
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Beaker
- Magnetic stirrer and stir bar
- Deionized water

#### Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).<sup>[2]</sup>
- Accurately weigh a sample of **1,3-Cyclohexanedione** and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Begin stirring the solution gently.
- Titrate the **1,3-Cyclohexanedione** solution with the standardized NaOH solution, adding small, known volumes of the titrant from the burette.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.<sup>[2]</sup>
- Continue the titration until the pH has risen significantly and then levels off.
- Plot a titration curve of pH versus the volume of NaOH added.
- Determine the equivalence point, which is the point of steepest inflection on the curve.

- The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[\[13\]](#)

## Spectroscopic Data and Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1\text{H}$ NMR Data:

- A representative  $^1\text{H}$  NMR spectrum of **1,3-Cyclohexanedione** in  $\text{CDCl}_3$  shows signals corresponding to the enolic form. The spectrum typically displays a broad singlet for the enolic proton around 11.25 ppm, a singlet for the vinylic proton at approximately 5.50 ppm, and multiplets for the methylene protons between 2.0 and 2.8 ppm.[\[12\]](#)

#### Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Cyclohexanedione** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, acquisition time, and relaxation delay.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of  $^{13}\text{C}$ .[\[14\]](#)
- Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
- Analysis: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the

respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Background Spectrum: Record a background spectrum of the empty ATR crystal.[\[15\]](#)
- Sample Application: Place a small amount of the solid **1,3-Cyclohexanedione** powder directly onto the ATR crystal, ensuring good contact.[\[15\]](#)
- Pressure Application: Use the pressure clamp to press the sample firmly against the crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample.
- Data Analysis: The spectrum will be automatically ratioed against the background. Identify the characteristic absorption bands. For **1,3-Cyclohexanedione**, expect strong C=O stretching vibrations (around 1600-1700  $\text{cm}^{-1}$  for the keto and enone forms) and O-H stretching for the enol form (broad, around 2500-3300  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass Spectrum Data:

- The electron ionization (EI) mass spectrum of **1,3-Cyclohexanedione** shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 112$ . Prominent fragment ions are observed, with a base peak typically at  $m/z = 42$ .

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the volatile **1,3-Cyclohexanedione** sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized by heating.[\[16\]](#)
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[17\]](#)[\[18\]](#)

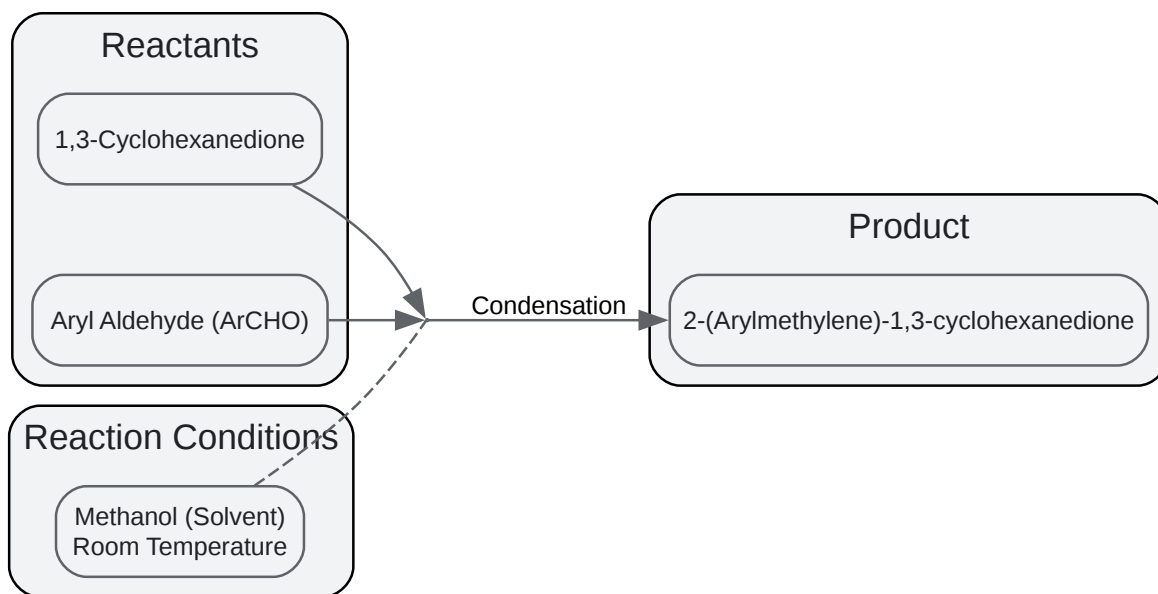


- **Mass Analysis:** The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to gain structural information.<sup>[19]</sup>

## Representative Reaction: Knoevenagel Condensation

**1,3-Cyclohexanedione** readily participates in various condensation reactions. A notable example is the Knoevenagel condensation with aldehydes, which is a key step in the synthesis of various heterocyclic compounds and other complex molecules.

### Knoevenagel Condensation of 1,3-Cyclohexanedione



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Workflow for the Knoevenagel Condensation.

## Experimental Protocol for Knoevenagel Condensation

Objective: To synthesize 2-(arylmethylene)-**1,3-cyclohexanedione** via Knoevenagel condensation.

Materials:

- **1,3-Cyclohexanedione**
- An appropriate aryl aldehyde (e.g., benzaldehyde)
- Methanol
- Reaction flask
- Stirring apparatus

Procedure:

- In a reaction flask, dissolve **1,3-cyclohexanedione** (1 equivalent) and the aryl aldehyde (1 equivalent) in methanol.[\[20\]](#)
- Stir the reaction mixture at room temperature.[\[20\]](#)
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- The reaction typically proceeds for 4-6 hours, during which a precipitate of the product forms.[\[20\]](#)
- After the reaction is complete (as indicated by TLC), filter the precipitate.
- Wash the collected solid with excess methanol and dry it to obtain the crude product.
- The crude product can be further purified by recrystallization from methanol.[\[20\]](#)

## Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **1,3-Cyclohexanedione**, supported by standardized experimental protocols. The

presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this important chemical intermediate. The inclusion of visual diagrams for key chemical processes aims to enhance comprehension and application in a research and development setting.

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